Cas no 172476-17-4 (Amopyroquine N-Oxide)

Amopyroquine N-Oxide 化学的及び物理的性質
名前と識別子
-
- Amopyroquine N-Oxide
- LogP
- 4-[(7-chloroquinolin-4-yl)amino]-2-[(1-oxidopyrrolidin-1-ium-1-yl)methyl]phenol
- 4-[(7-Chloro-4-quinolinyl)aMino]-2-(1-pyrrolidinylMethyl)phenol N2-Oxide
- 4-[(7-Chloro-4-quinolinyl)aMino]-2-[(1-oxido-1-pyrrolidinyl)Methyl]phenol
- J-010822
- DTXSID20675613
- 4-[(7-Chloroquinolin-4-yl)amino]-2-[(1-oxo-1lambda~5~-pyrrolidin-1-yl)methyl]phenol
- 172476-17-4
-
- インチ: InChI=1S/C20H20ClN3O2/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24(26)9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23)
- InChIKey: VLCOGSMGGJRHOM-UHFFFAOYSA-N
- ほほえんだ: C1CC[N+](C1)(CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O)[O-]
計算された属性
- せいみつぶんしりょう: 369.1246
- どういたいしつりょう: 369.1244046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 474
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 63.2Ų
じっけんとくせい
- PSA: 68.21
Amopyroquine N-Oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A634220-2.5mg |
Amopyroquine N-Oxide |
172476-17-4 | 2.5mg |
$ 190.00 | 2023-04-19 | ||
TRC | A634220-25mg |
Amopyroquine N-Oxide |
172476-17-4 | 25mg |
$ 1487.00 | 2023-04-19 |
Amopyroquine N-Oxide 関連文献
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
Amopyroquine N-Oxideに関する追加情報
Amopyroquine N-Oxide: A Promising Compound in the Field of Medicinal Chemistry
Amopyroquine N-Oxide (CAS No. 172476-17-4) is a derivative of amopyroquine, a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique chemical structure and pharmacological properties, making it a subject of extensive research and development.
The chemical structure of Amopyroquine N-Oxide is defined by its molecular formula C16H18N4O2. The presence of the N-oxide functional group imparts distinct chemical and biological properties to the molecule, enhancing its stability and bioavailability. This structural feature is crucial for its potential use in various therapeutic applications, particularly in the treatment of parasitic infections.
Recent studies have highlighted the promising antiparasitic activity of Amopyroquine N-Oxide. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The study found that Amopyroquine N-Oxide effectively inhibits parasite growth at low concentrations, suggesting its potential as a novel antimalarial agent.
In addition to its antiparasitic properties, Amopyroquine N-Oxide has shown promise in other therapeutic areas. Research conducted at the University of California, San Francisco, revealed that this compound possesses anti-inflammatory and immunomodulatory effects. These properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The ability to modulate immune responses while maintaining low toxicity is a significant advantage in drug development.
The pharmacokinetic profile of Amopyroquine N-Oxide has also been extensively studied. A 2022 study published in the European Journal of Pharmaceutical Sciences investigated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The results indicated that Amopyroquine N-Oxide has favorable pharmacokinetic characteristics, including good oral bioavailability and a long half-life, which are essential for effective drug delivery and sustained therapeutic effects.
Clinical trials are currently underway to evaluate the safety and efficacy of Amopyroquine N-Oxide. Phase I trials have shown that the compound is well-tolerated by human subjects, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical evaluation, including Phase II trials to assess its efficacy in treating specific conditions such as malaria and inflammatory diseases.
The development of new drugs is a complex and multifaceted process that involves extensive preclinical and clinical research. The promising results obtained from studies on Amopyroquine N-Oxide underscore its potential as a valuable addition to the arsenal of therapeutic agents. Researchers are optimistic about its future applications and continue to explore its full range of biological activities.
In conclusion, Amopyroquine N-Oxide (CAS No. 172476-17-4) represents a significant advancement in medicinal chemistry. Its unique chemical structure, coupled with its diverse pharmacological properties, positions it as a promising candidate for the treatment of various diseases. Ongoing research and clinical trials will further elucidate its therapeutic potential and contribute to the development of new treatments that can improve patient outcomes.
172476-17-4 (Amopyroquine N-Oxide) 関連製品
- 2248200-93-1((2R)-2-Isoquinolin-6-ylpropan-1-amine)
- 73080-75-8(Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano3,2-cquinoline-2-carboxylic Acid Ester)
- 72224-26-1(BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER)
- 30727-18-5(Ethyl 1-methylpiperidine-2-carboxylate)
- 1258649-86-3(3-(quinolin-8-yloxy)propan-1-amine dihydrochloride)
- 79714-14-0(2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one)
- 1036756-06-5(6-bromo-5-fluoro-1,2-dihydroquinazolin-2-one)
- 76635-31-9(4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline)
- 7424-56-8(2-(pyridin-3-yl)methylidenepropanedinitrile)
- 1355225-27-2(2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester)




